2,5-Dihydroxy-1,4-benzoquinone

Catalog No.
S600892
CAS No.
615-94-1
M.F
C6H4O4
M. Wt
140.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dihydroxy-1,4-benzoquinone

CAS Number

615-94-1

Product Name

2,5-Dihydroxy-1,4-benzoquinone

IUPAC Name

2,5-dihydroxycyclohexa-2,5-diene-1,4-dione

Molecular Formula

C6H4O4

Molecular Weight

140.09 g/mol

InChI

InChI=1S/C6H4O4/c7-3-1-4(8)6(10)2-5(3)9/h1-2,7,10H

InChI Key

QFSYADJLNBHAKO-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C=C(C1=O)O)O

Synonyms

2,5-Dihydroxy-2,5-cyclohexadiene-1,4-dione; 2,5-Dihydroxyquinone; ,5-Dihydroxy-p-benzoquinone; 2,5-Dihydroxycyclohexa-2,5-diene-1,4-dione; Anilic Acid; NSC 3843

Canonical SMILES

C1=C(C(=O)C=C(C1=O)O)O

Occurrence and Background

,5-Dihydroxy-1,4-benzoquinone (DHBQ) is a naturally occurring quinone found in the fungus Aspergillus fumigatus, a known human pathogen.

Potential Antifungal Properties

Research has explored the potential antifungal properties of DHBQ. Studies have shown that DHBQ can inhibit the growth and spore germination of various fungal species, including A. fumigatus. [] The exact mechanism of this antifungal activity is still under investigation, but it is believed to involve the generation of reactive oxygen species (ROS) that damage fungal cells. []

DHBQ as a Catalyst

DHBQ has also been investigated for its potential applications as a catalyst in various chemical reactions. For example, researchers have explored its use in:

  • Advanced oxidation processes (AOPs): DHBQ can be used as a catalyst in AOPs, which are water treatment methods that utilize highly reactive oxidants to degrade pollutants. []
  • Organic synthesis: DHBQ can act as a catalyst in certain organic synthesis reactions, such as the oxidative coupling of phenols. []

2,5-Dihydroxy-1,4-benzoquinone is a naturally occurring compound that belongs to the class of benzoquinones. It features two hydroxyl groups at the 2 and 5 positions and a quinone structure, which contributes to its unique chemical properties. This compound is known for its vibrant color and is often associated with various biological activities and applications in different fields, including biochemistry and materials science. Its chemical formula is C₆H₄O₄, and it has a molar mass of 144.09 g/mol.

Currently, there is limited research available on the specific mechanism of action of DHBQ in biological systems or its interaction with other compounds.

  • DHBQ's hazard profile is not fully established. However, as a quinone, it may exhibit some degree of toxicity and irritant properties [].
  • Standard safety precautions for handling organic compounds should be followed when working with DHBQ, including wearing gloves, eye protection, and working in a well-ventilated area.
Where ultraviolet light induces the formation of the compound from appropriate precursors.
  • High-Yield Synthesis: Recent advancements have led to high-yield synthesis methods that avoid the in situ generation of intermediates, allowing for more efficient production of pure 2,5-dihydroxy-1,4-benzoquinone .
  • The biological activities of 2,5-dihydroxy-1,4-benzoquinone are significant in several contexts:

    • Antioxidant Properties: This compound exhibits antioxidant activity, which can protect cells from oxidative stress by scavenging free radicals.
    • Antimicrobial Activity: Studies have shown that it possesses antimicrobial properties against various pathogens, making it a potential candidate for developing new antimicrobial agents.
    • Enzyme Inhibition: It has been reported to inhibit certain enzymes, which could be beneficial in therapeutic applications targeting specific diseases.

    The applications of 2,5-dihydroxy-1,4-benzoquinone span various fields:

    • Dyes and Pigments: Due to its vibrant color properties, it is used in dyeing processes and as a pigment in materials.
    • Biochemical Research: It serves as a reagent in biochemical assays and studies related to enzyme activity and oxidative stress.
    • Material Science: The compound is explored for its potential use in creating functional materials due to its ability to form complexes with metals.

    Interaction studies involving 2,5-dihydroxy-1,4-benzoquinone have highlighted its ability to form complexes with various metal ions. This property is particularly useful in catalysis and material science. The compound's interactions with biological molecules have also been studied extensively to understand its mechanism of action in biological systems.

    Several compounds share structural similarities with 2,5-dihydroxy-1,4-benzoquinone. Here are some notable examples:

    Compound NameStructural FeaturesUnique Properties
    HydroquinoneTwo hydroxyl groups at positions 1 and 4Primarily acts as a reducing agent
    BenzoquinoneContains two carbonyl groupsExhibits strong electrophilic character
    1,4-BenzoquinoneSimilar quinone structure but lacks hydroxyl groupsMore stable and less reactive than dihydroxy form
    2-Hydroxy-1,4-benzoquinoneHydroxyl group at position 2 onlyDifferent reactivity compared to dihydroxy form

    The uniqueness of 2,5-dihydroxy-1,4-benzoquinone lies in its dual hydroxyl groups that enhance its reactivity and biological activity compared to other similar compounds. Its ability to participate in diverse

    DHBQ was first identified in the mid-20th century as a chromophore responsible for the yellowing of aged cellulose materials. Early studies focused on its degradation pathways under industrial bleaching conditions, particularly its reaction with hydrogen peroxide and chlorine dioxide. By the 2000s, interest shifted toward its redox-active properties, enabling applications in lithium-ion and sodium-ion batteries. The 2010s marked a turning point with the discovery of its utility in MOFs, where its ability to form stable coordination polymers with transition metals unlocked new possibilities in catalysis and energy storage.

    Significance in Modern Chemical Research

    DHBQ’s dual functionality as both a quinone and a diol allows it to participate in diverse reactions:

    • Redox Activity: Undergoes reversible two-electron transfers, making it ideal for battery electrodes.
    • Coordination Chemistry: Forms 1D/2D polymers with metals like Cu²⁺, Fe²⁺, and Ni²⁺, enhancing material stability.
    • Chromophoric Behavior: Acts as a key intermediate in cellulose aging, influencing paper and textile preservation.

    Key Research Milestones

    YearMilestoneSignificance
    2000Identification as a cellulose chromophoreExplained yellowing mechanisms in aged paper
    2013Degradation pathway elucidation with H₂O₂Improved pulp bleaching efficiency
    2019High-yield MOF synthesisEnabled scalable production of conductive polymers
    2023Ferroelectric property discoveryOpened avenues in electronic materials

    Ipso-Substitution Pathways

    Mechanism at C-2/C-5 Positions

    DHBQ undergoes ipso-substitution at the C-2 and C-5 positions when reacting with nucleophiles such as secondary amines. In this pathway, the nucleophile directly replaces the hydroxyl groups at these positions without intermediate ring-opening steps. The reaction proceeds via a concerted mechanism where the aromaticity of the quinone ring is temporarily disrupted, allowing the nucleophile to attack the electrophilic carbonyl carbons. The restoration of aromaticity drives the elimination of the hydroxyl leaving groups [1]. Isotopic labeling studies confirm that the carbon skeleton remains intact during this process, ruling out intermediate addition steps [1].

    Evidence from ¹³C Isotopic Labelling Studies

    Selective ¹³C labeling at C-2 and C-5 provided definitive evidence for ipso-substitution in reactions with morpholine. After substitution, the labeled carbons retained their positions in the product, demonstrating that no skeletal rearrangement occurred [1]. This contrasts with addition/elimination pathways observed in other nucleophilic systems, where isotopic scrambling would occur due to intermediate ring-opening.

    Addition/Elimination Sequences

    Reactions at C-3/C-6 Positions

    Thiols react with DHBQ via a two-step addition/elimination mechanism at the C-3 and C-6 positions. The nucleophile first adds to the β-carbonyl positions, forming a tetrahedral intermediate. Subsequent elimination of the adjacent hydroxyl groups restores aromaticity, yielding 2,5-dithioether derivatives. This pathway dominates in neutral to mildly acidic conditions, where the thiol remains protonated [1] [5].

    Mechanistic Differences with Various Nucleophiles

    The reaction pathway depends on nucleophile strength and steric demands:

    • Secondary amines (e.g., morpholine): Exclusively follow ipso-substitution due to their strong nucleophilicity and ability to stabilize transition states through hydrogen bonding [1].
    • Thiols (e.g., benzenethiol): Prefer addition/elimination, as protonated thiols exhibit lower nucleophilicity at the quinone carbons [1].
    • Thiolates: Participate in both pathways, with the dominant mechanism determined by reaction conditions. Deprotonated thiols display enhanced nucleophilicity, enabling direct ipso-substitution alongside addition/elimination [1].

    Nucleophilic Substitution Reactions

    Interactions with Secondary Amines

    Reactions with secondary amines yield 2,5-diamino derivatives through ipso-substitution. The amine’s lone pair attacks the electrophilic C-2/C-5 carbons, facilitated by the electron-withdrawing effect of the adjacent carbonyl groups. Steric hindrance from bulky amines slows the reaction, while electron-donating groups on the amine accelerate substitution rates [1].

    Interactions with Thiols and Thiolates

    Thiols form 2,5-dithioethers via addition/elimination, while thiolates exhibit dual reactivity:

    • Thiolates in basic conditions: Predominantly undergo ipso-substitution due to increased nucleophilicity.
    • Thiolates in neutral conditions: Favor addition/elimination as partial protonation reduces direct substitution efficiency [1].

    pH-Dependent Reaction Pathways

    Acidic conditions (pH < 3) induce an "OH-fluxuational" effect, where hydroxyl and carbonyl groups dynamically exchange positions while maintaining the 2,5-dihydroxy-1,4-diketo pattern. This tautomerism alters nucleophilic attack preferences:

    • Low pH: Favors addition/elimination at C-3/C-6 due to protonation of carbonyl oxygens.
    • High pH: Promotes ipso-substitution at C-2/C-5 through deprotonation of hydroxyl groups, enhancing leaving group ability [1] [6].

    Kinetic Parameters and Activation Energy

    The hydrogen peroxide-mediated degradation of 2,5-dihydroxy-1,4-benzoquinone exhibits distinct kinetic characteristics that vary significantly with solution conditions. Under neutral conditions at pH 7, the degradation process demonstrates an activation energy of 20.4 kcal/mol, indicating a moderately energy-demanding transformation [1] [2]. This activation barrier reflects the energy required to initiate the complex cascade of reactions leading to ring opening and fragmentation.

    In contrast, alkaline conditions at pH 10 substantially reduce the activation energy to 16.1 kcal/mol, representing a decrease of approximately 4.3 kcal/mol compared to neutral conditions [3] [4]. This pH-dependent reduction in activation energy corresponds to enhanced reaction rates under alkaline conditions, attributed to the formation of more reactive anionic species that facilitate the degradation process.

    The activation entropy under alkaline conditions measures approximately 28 cal/mol·K, indicating a positive entropy change that suggests increased disorder in the transition state [3] [4]. This positive activation entropy is consistent with the proposed mechanism involving the coordination of sodium cations to reaction intermediates, which decreases their energies and enhances the homolytic cleavage rate.

    Temperature-dependent kinetic studies reveal that the degradation follows Arrhenius behavior, with rate constants increasing predictably with temperature. The observed first-order kinetics suggest that the degradation process is governed by the concentration of 2,5-dihydroxy-1,4-benzoquinone rather than hydrogen peroxide, which is typically present in excess during bleaching applications.

    Formation of Cyclic Peroxide Intermediates

    The degradation mechanism involves the formation of a crucial cyclic peroxide intermediate designated as I2k, which represents a key species in the transformation pathway [1] [2]. This intermediate is characterized by an intramolecular oxygen-oxygen bridge that spans between the carbon-2 and carbon-5 positions of the 1,4-cyclohexadione structure. The formation of this cyclic peroxide represents a thermodynamically favorable process that precedes the rate-determining step of the degradation sequence.

    The oxygen-oxygen bridge in intermediate I2k exhibits a unique structural configuration that distinguishes it from typical peroxide linkages. Density functional theory calculations reveal that this intramolecular bridge creates a strained ring system that predisposes the molecule toward subsequent homolytic cleavage. The geometric constraints imposed by the cyclic structure result in weakening of the oxygen-oxygen bond, making it susceptible to homolytic cleavage under the reaction conditions.

    Direct spectroscopic evidence for cyclic peroxide intermediates has been obtained through oxygen-17 nuclear magnetic resonance spectroscopy, providing the first direct proof of these species in the degradation of cellulosic chromophores [1] [2]. This experimental confirmation validates the computational predictions regarding the formation and role of these intermediates in the overall degradation mechanism.

    The stability of the cyclic peroxide intermediate is influenced by the presence of metal cations, particularly sodium ions, which can coordinate to the intermediate and alter its electronic properties. Coordination of sodium cations to intermediate I2k decreases the energy of the system and enhances the rate of subsequent homolytic cleavage, explaining the observed acceleration of the degradation process in the presence of higher sodium concentrations.

    Degradation Mechanisms and Pathways

    Homolytic Cleavage Processes

    The homolytic cleavage of the oxygen-oxygen bond in intermediate I2k represents the rate-determining step in the degradation of 2,5-dihydroxy-1,4-benzoquinone [1] [2]. This process involves the symmetric breaking of the oxygen-oxygen bond, generating two radical species that subsequently undergo further transformations. The calculated activation energy for this homolytic cleavage step is 23.3 kcal/mol, which agrees remarkably well with the experimentally determined activation energy of 20.4 kcal/mol under neutral conditions.

    The homolytic cleavage generates a biradical intermediate designated as Bt, which possesses unpaired electrons on both oxygen atoms of the former peroxide bridge [1] [2]. This biradical species exhibits high reactivity due to the presence of unpaired electrons, making it prone to rapid secondary reactions. The stability of the biradical intermediate is enhanced by the geminal anionic oxygen atoms, which provide electronic stabilization through resonance effects.

    Under alkaline conditions, the homolytic cleavage process is significantly facilitated compared to neutral conditions. The formation of anionic species under alkaline conditions results in increased electron density on the oxygen atoms, which destabilizes the oxygen-oxygen bond and promotes homolytic cleavage. This pH-dependent enhancement of the homolytic cleavage rate accounts for the observed reduction in activation energy under alkaline conditions.

    The homolytic cleavage process exhibits selectivity for the oxygen-oxygen bond over other potential cleavage sites in the molecule. This selectivity arises from the inherent weakness of the oxygen-oxygen bond compared to carbon-oxygen or carbon-carbon bonds, as well as the geometric constraints imposed by the cyclic structure that concentrate strain energy in the peroxide linkage.

    β-Fragmentation Reactions

    Following the homolytic cleavage of intermediate I2k, the resulting biradical Bt undergoes β-fragmentation reactions that lead to the formation of smaller molecular fragments [1] [2]. The β-fragmentation process involves the cleavage of carbon-carbon bonds adjacent to the radical sites, resulting in the formation of ketene and oxaloacetic acid as primary fragmentation products.

    The β-fragmentation of the biradical intermediate occurs through a concerted mechanism that involves simultaneous bond breaking and electron redistribution. The driving force for this fragmentation is the relief of ring strain and the formation of more stable molecular fragments. The fragmentation pattern is highly regioselective, with cleavage occurring preferentially at the carbon-carbon bonds adjacent to the radical centers.

    Ketene formation represents a key step in the fragmentation pathway, as this highly reactive intermediate readily undergoes hydrolysis to form acetic acid [1] [2]. The ketene intermediate is characterized by its cumulative double bond structure, which makes it extremely susceptible to nucleophilic attack by water molecules. The hydrolysis of ketene occurs rapidly under the aqueous conditions of the degradation reaction, ensuring efficient conversion to acetic acid.

    Oxaloacetic acid formation through β-fragmentation represents the precursor to malonic acid production, which constitutes the major degradation product [1] [2]. The oxaloacetic acid intermediate undergoes further reactions with hydrogen peroxide, leading to oxidative decarboxylation and the formation of malonic acid and carbon dioxide. This pathway accounts for the observed carbon yield of approximately 50% for malonic acid formation.

    Formation of Malonic Acid, Acetic Acid, and Carbon Dioxide

    The ultimate degradation products of 2,5-dihydroxy-1,4-benzoquinone include malonic acid, acetic acid, and carbon dioxide, which represent the final stages of the oxidative degradation process [1] [2]. Malonic acid emerges as the predominant product, accounting for approximately 50% of the carbon yield from the original quinone molecule. This substantial yield reflects the efficiency of the oxaloacetic acid pathway in producing malonic acid through oxidative decarboxylation.

    The formation of malonic acid occurs through the further oxidation of oxaloacetic acid by hydrogen peroxide, involving the formation of an intermediate that undergoes oxidative decarboxylation [1] [2]. This process results in the simultaneous production of malonic acid and carbon dioxide, with the decarboxylation step being thermodynamically favorable due to the release of carbon dioxide gas. The oxidative decarboxylation mechanism involves the formation of a hydroperoxide intermediate that subsequently decomposes to yield the final products.

    Acetic acid formation follows a distinct pathway involving the hydrolysis of the ketene intermediate generated through β-fragmentation [1] [2]. The ketene species readily reacts with water molecules present in the reaction medium, undergoing nucleophilic addition followed by proton transfer to yield acetic acid. Although acetic acid is consistently detected in the degradation products, its yield is lower compared to malonic acid, reflecting the relative efficiency of the different fragmentation pathways.

    Carbon dioxide production occurs through multiple pathways in the degradation process, primarily through the decarboxylation of oxaloacetic acid and potentially through the complete oxidation of smaller organic fragments [1] [2]. The formation of carbon dioxide represents the ultimate mineralization of the carbon skeleton, indicating the extensive nature of the oxidative degradation process. The detection of carbon dioxide, while not quantified in the primary studies, confirms the complete breakdown of the aromatic ring system.

    Computational Insights into Oxidative Processes

    Density Functional Theory Studies of Reaction Intermediates

    Density functional theory calculations employing the B3LYP functional have provided crucial insights into the structure and reactivity of intermediates formed during the oxidative degradation of 2,5-dihydroxy-1,4-benzoquinone [1] [2]. These computational studies have elucidated the geometric and electronic properties of key species, particularly the cyclic peroxide intermediate I2k and the biradical intermediate Bt.

    The computational analysis reveals that intermediate I2k adopts a specific conformation that minimizes steric interactions while maintaining the intramolecular oxygen-oxygen bridge [1] [2]. The calculated bond lengths and angles indicate significant strain in the cyclic peroxide structure, with the oxygen-oxygen bond length being elongated compared to typical peroxide linkages. This structural distortion contributes to the reactivity of the intermediate and its propensity toward homolytic cleavage.

    Electronic structure calculations demonstrate that the highest occupied molecular orbital of intermediate I2k is predominantly localized on the oxygen atoms of the peroxide bridge, making this region particularly susceptible to homolytic cleavage [1] [2]. The molecular orbital analysis reveals that the oxygen-oxygen bond possesses significant antibonding character, further explaining the facility of the homolytic cleavage process.

    The computational studies also examine the influence of solvation effects on the stability and reactivity of intermediates. Implicit solvation models indicate that aqueous solvation stabilizes the charged intermediates formed under alkaline conditions, contributing to the enhanced reaction rates observed at elevated pH. The solvation effects are particularly pronounced for anionic species, which exhibit strong interactions with the polar aqueous environment.

    Spin State Changes During Degradation

    The degradation process involves complex spin state changes that give rise to both singlet and triplet pathways for product formation [1] [2]. The primary degradation pathway proceeds through singlet intermediates, maintaining spin conservation throughout the reaction sequence. However, computational studies have identified a minor pathway involving spin state changes that leads to alternative product distributions.

    The triplet pathway emerges during the homolytic cleavage of intermediate I2k, where the biradical intermediate can undergo intersystem crossing to populate the triplet state [1] [2]. This spin state change results in the formation of two separated malonyl radicals rather than the coupled biradical species observed in the singlet pathway. The triplet pathway represents a minor contribution to the overall degradation process but provides insight into the complexity of the reaction mechanism.

    The intersystem crossing between singlet and triplet states is facilitated by the presence of heavy atoms and the relatively small energy gap between the two spin states [1] [2]. The computational analysis indicates that the triplet state is thermodynamically accessible under the reaction conditions, although the singlet pathway remains kinetically favored due to spin conservation principles.

    The formation of malonyl radicals through the triplet pathway ultimately leads to the production of two molecules of malonic acid, representing an alternative route to the major degradation product [1] [2]. This pathway contributes to the overall yield of malonic acid and helps explain the high efficiency of malonic acid formation observed experimentally. The computational identification of this pathway demonstrates the value of theoretical methods in elucidating complex reaction mechanisms that may not be readily apparent from experimental observations alone.

    XLogP3

    -0.3

    UNII

    0KG5HVB52Z

    Related CAS

    2881-40-5 (di-K salt)

    GHS Hazard Statements

    Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H302 (88.89%): Harmful if swallowed [Warning Acute toxicity, oral];
    H312 (88.89%): Harmful in contact with skin [Warning Acute toxicity, dermal];
    H315 (97.78%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (97.78%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H332 (88.89%): Harmful if inhaled [Warning Acute toxicity, inhalation];
    H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    1760-52-7
    615-94-1

    Wikipedia

    2,5-Dihydroxy-1,4-benzoquinone

    General Manufacturing Information

    2,5-Cyclohexadiene-1,4-dione, 2,5-dihydroxy-: ACTIVE

    Dates

    Last modified: 08-15-2023

    Explore Compound Types